molecular formula C10H13BO6 B8251196 (3,5-Dimethoxy-4-(methoxycarbonyl)phenyl)boronic acid

(3,5-Dimethoxy-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8251196
M. Wt: 240.02 g/mol
InChI Key: LAMCTNSEEFRCGF-UHFFFAOYSA-N
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Description

(3,5-Dimethoxy-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional groups, which are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction

Properties

IUPAC Name

(3,5-dimethoxy-4-methoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO6/c1-15-7-4-6(11(13)14)5-8(16-2)9(7)10(12)17-3/h4-5,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMCTNSEEFRCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)C(=O)OC)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethoxy-4-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of 3,5-dimethoxy-4-methoxycarbonylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethoxy-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-4-(methoxycarbonyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many catalytic processes, including the Suzuki-Miyaura coupling reaction, where the boronic acid group transfers an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3,4-Dimethoxyphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (3,5-Dimethoxy-4-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which enhance its reactivity and versatility in various chemical reactions. Compared to phenylboronic acid, it offers additional functional groups that can participate in further chemical modifications. The presence of these groups also makes it more suitable for specific applications in drug development and material science .

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